molecular formula C9H7IN2O2S B12078382 4-Iodo-1-phenylsulfonyl-1H-pyrazole

4-Iodo-1-phenylsulfonyl-1H-pyrazole

Cat. No.: B12078382
M. Wt: 334.14 g/mol
InChI Key: NIKKTZOSTWOPHP-UHFFFAOYSA-N
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Description

4-Iodo-1-phenylsulfonyl-1H-pyrazole is a useful research compound. Its molecular formula is C9H7IN2O2S and its molecular weight is 334.14 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(benzenesulfonyl)-4-iodopyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7IN2O2S/c10-8-6-11-12(7-8)15(13,14)9-4-2-1-3-5-9/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIKKTZOSTWOPHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=C(C=N2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7IN2O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.14 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualizing Pyrazole Derivatives in Modern Synthetic Chemistry

Pyrazole (B372694) derivatives are a class of compounds that have garnered immense interest from researchers due to their wide-ranging biological activities and versatile applications. nih.govimist.ma These heterocyclic systems are integral components in many pharmaceuticals, agrochemicals, and materials. imist.ma Their prevalence stems from their ability to act as effective scaffolds in drug discovery, exhibiting properties such as anti-inflammatory, anticancer, antimicrobial, and analgesic activities. nih.gov

The synthetic accessibility and the possibility of functionalizing the pyrazole ring at various positions allow for the fine-tuning of its steric and electronic properties. This adaptability is crucial for developing new chemical entities with desired biological or material characteristics. imist.ma The development of novel synthetic methodologies to construct and modify the pyrazole core remains an active area of research, continually expanding the chemical space available to chemists. nih.gov

Strategic Importance of Halogenation and Sulfonylation in Pyrazole Scaffolds

The introduction of specific functional groups onto the pyrazole (B372694) ring is a key strategy for creating diverse and useful molecules. The presence of both an iodine atom at the 4-position and a phenylsulfonyl group at the N1-position in 4-Iodo-1-phenylsulfonyl-1H-pyrazole is a prime example of strategic functionalization.

The halogenation of pyrazoles, particularly iodination at the C4 position, is of significant synthetic importance. The iodine atom serves as a versatile handle for a variety of transition-metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and copper-catalyzed coupling reactions. nih.govresearchgate.netnih.gov These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, providing a powerful tool for the elaboration of the pyrazole core into more complex structures. researchgate.netrsc.org The regioselective synthesis of 4-iodopyrazoles is a well-established strategy to create valuable building blocks for further chemical transformations. nih.gov

The sulfonylation of the pyrazole nitrogen atom with a phenylsulfonyl group also plays a crucial role. The N-phenylsulfonyl group acts as an electron-withdrawing group, which can influence the reactivity of the pyrazole ring. It can also serve as a protecting group that can be removed under specific conditions. nih.gov Furthermore, the sulfonamide moiety itself is a well-known pharmacophore found in numerous therapeutic agents, suggesting that its incorporation into the pyrazole scaffold could lead to compounds with interesting biological profiles. nih.gov

Overview of Academic Research Directions Pertaining to 4 Iodo 1 Phenylsulfonyl 1h Pyrazole

Regioselective Iodination of Pyrazole Ring Systems

The introduction of an iodine atom at the C4-position of the pyrazole ring is a critical step in forming the target compound. The electron-rich nature of the pyrazole ring makes it susceptible to electrophilic substitution, with the C4-position being the most common site of attack, especially when the N1-position is substituted.

Electrophilic Iodination Approaches to 4-Iodopyrazoles

Electrophilic iodination is the most direct method for introducing iodine onto the pyrazole ring. Various reagents and systems have been developed to achieve this transformation with high regioselectivity for the C4-position. Common electrophilic iodine sources include molecular iodine (I₂) and N-Iodosuccinimide (NIS). commonorganicchemistry.com

The reactivity of these reagents often requires enhancement through the use of an oxidant or an acid catalyst. For instance, a combination of molecular iodine with an oxidant like ceric ammonium (B1175870) nitrate (B79036) (CAN) in a solvent such as acetonitrile (B52724) can effectively iodinate 1-aryl-3-CF₃-pyrazoles at the C4-position. nih.gov Similarly, N-halosuccinimides can be activated by strong acids like trifluoromethanesulfonic acid to halogenate even deactivated aromatic systems. organic-chemistry.org A greener approach involves using a system of iodine and hydrogen peroxide in water, which generates water as the sole by-product. researchgate.net Other organic iodocompounds used for this purpose include 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH). nih.gov

The choice of iodinating agent and conditions depends on the substrate's electronic properties. Highly activated pyrazoles may react readily, while those with electron-withdrawing groups require more forceful conditions or catalysts. commonorganicchemistry.comnih.gov

Table 1: Common Reagents for Electrophilic Iodination of Pyrazoles

Reagent/System Typical Conditions Notes Citations
I₂ / Ceric Ammonium Nitrate (CAN) Acetonitrile, reflux Highly regioselective for C4-position. nih.gov
N-Iodosuccinimide (NIS) Various solvents, often with acid catalyst (e.g., TFA) Mild and effective for many substrates. organic-chemistry.org organic-chemistry.org
I₂ / Hydrogen Peroxide (H₂O₂) Water A "green" chemistry approach with water as the only by-product. researchgate.net
Potassium Iodate (KIO₃) / Diphenyl Diselenide ((PhSe)₂) Acidic conditions Used for direct iodination of in situ generated pyrazole rings. researchgate.netnih.gov
I₂ / Sodium Iodide (NaI) Water, with sodium acetate (B1210297) An alternative aqueous method. researchgate.net

Metal-Mediated and Metal-Free Iodination Strategies for Pyrazole Derivatives

Both metal-mediated and metal-free strategies have been successfully employed for the iodination of pyrazoles.

Metal-Mediated Iodination: Metal salts can act as catalysts or mediators to facilitate iodination. Cadmium(II) acetate has been shown to mediate the effective iodination of N-propargyl and C,N-alkyl substituted pyrazoles at the C4-position. citedrive.com The use of ceric ammonium nitrate (CAN) with molecular iodine is another example of a metal-promoted reaction that provides excellent regioselectivity for the 4-iodo isomer. nih.gov These methods often involve the in situ generation of a more potent electrophilic iodine species.

Metal-Free Iodination: Increasingly, metal-free approaches are being developed for their environmental and economic advantages. A prominent strategy involves the use of molecular iodine as both the iodine source and a catalyst. acs.orgacs.org These reactions are often performed under neutral and mild conditions, such as at room temperature. rsc.org For example, a direct, metal-free, three-component annulation using iodine can produce fully substituted pyrazoles. acs.orgacs.org Hypervalent iodine reagents can also be used in metal-free [3+2]-cycloaddition reactions to create pyrazole-tethered heterocycles. umn.edu Another metal-free method involves the electrochemical oxidation of iodide salts to generate electrophilic iodine in situ, providing a mild and environmentally compatible process. researchgate.net

Optimization of Reaction Conditions for Iodination Yield and Selectivity

Achieving high yield and regioselectivity in pyrazole iodination requires careful optimization of several reaction parameters.

Catalyst and Reagent Stoichiometry: The molar ratios of the pyrazole substrate, iodine source, and any catalyst or oxidant are crucial. For example, in the CAN-mediated iodination of 1-aryl-3-CF₃-pyrazoles, using an excess of both I₂ and CAN was necessary to drive the reaction to completion. nih.gov

Solvent: The choice of solvent can significantly influence reaction rates and outcomes. Solvents ranging from acetonitrile nih.gov and water researchgate.net to various organic solvents have been used. The optimal solvent depends on the specific reagents and substrates involved.

Temperature: Temperature control is vital. While many iodination reactions proceed at room temperature rsc.org, others require heating to reflux to achieve a reasonable reaction rate. nih.gov In a study on the thiocyanation of pyrazoles, a related electrophilic substitution, optimizing the temperature was key to achieving the best yield. beilstein-journals.org

Reaction Time: Reaction times can vary from a few hours to several days, depending on the reactivity of the substrate and the chosen conditions. Monitoring the reaction progress is essential to determine the optimal time for quenching.

Systematic optimization, often involving screening different catalysts, solvents, and temperatures, is key to developing an efficient and selective iodination protocol for a specific pyrazole derivative. researchgate.nettandfonline.com

Introduction of the Phenylsulfonyl Moiety on the Pyrazole Nitrogen

The second key structural feature of the target molecule is the phenylsulfonyl group attached to the pyrazole nitrogen. This can be achieved either by direct sulfonylation of a pre-formed pyrazole ring or by constructing the pyrazole ring from a precursor that already contains the sulfonyl group.

N-Sulfonylation Protocols for Pyrazoles

The most direct method for introducing the phenylsulfonyl group is the N-sulfonylation of a pyrazole with benzenesulfonyl chloride (C₆H₅SO₂Cl). wikipedia.org This reaction is an electrophilic substitution on the pyrazole nitrogen. The nitrogen atom acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride ion. wikipedia.org The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid by-product.

A related procedure is used for the synthesis of 1-tosyl-1H-pyrazoles, where tosyl chloride is used instead of benzenesulfonyl chloride. nih.gov These reactions are generally robust and provide good yields of the N-sulfonylated products. The synthesis of 4-(5-iodo-3-methylpyrazolyl) phenylsulfonamide, a structurally related compound, also involves the formation of a phenylsulfonyl-pyrazole linkage, demonstrating the feasibility of this chemical transformation on iodinated pyrazoles. nih.gov

De Novo Synthesis Approaches for Sulfonated Pyrazoles

An alternative to direct N-sulfonylation is the de novo synthesis, where the sulfonated pyrazole ring is constructed from acyclic starting materials. This approach can offer advantages in controlling regioselectivity and building molecular complexity in a single step.

A notable transition-metal-free method involves the reaction of sulfonyl hydrazides, 1,3-diketones, and sodium sulfinates. acs.orgnih.govacs.orgsci-hub.se This one-step process allows for the construction of pyrazoles bearing two different sulfonyl groups under mild, room-temperature conditions. acs.orgnih.govacs.org In this strategy, the sulfonyl hydrazide serves as a precursor for both a part of the pyrazole ring and one of the sulfonyl groups. researchgate.net Another innovative approach is an iodine-mediated three-component reaction of a β-ketonitrile, an arylhydrazine, and an aryl sulfonyl hydrazide to yield fully substituted pyrazoles. acs.orgacs.org These methods provide efficient routes to complex sulfonated pyrazoles from readily available starting materials.

Integrated Synthetic Pathways to this compound

The creation of this compound can be approached through multi-step synthetic sequences that often begin with the pyrazole core. A common strategy involves the direct iodination of a pre-formed pyrazole ring, followed by the introduction of the phenylsulfonyl group.

One general and effective method for the direct iodination of pyrazoles at the C-4 position utilizes elemental iodine under oxidative conditions. nih.gov For instance, the reaction of a 1-aryl-3-trifluoromethyl-1H-pyrazole with iodine in the presence of an oxidizing agent like ceric ammonium nitrate (CAN) can selectively yield the 4-iodo derivative. researchgate.net This regioselective iodination is a crucial step, as it positions the iodine atom for subsequent functionalization.

Following iodination, the phenylsulfonyl group is typically introduced at the N-1 position of the pyrazole ring. This can be achieved by reacting the 4-iodopyrazole (B32481) with benzenesulfonyl chloride in the presence of a suitable base. The base deprotonates the pyrazole nitrogen, facilitating the nucleophilic attack on the sulfonyl chloride.

A notable one-pot synthesis for related 1-aryl-substituted 4-iodopyrazol-3-ols has been developed, which proceeds from pyrazolidin-3-ones. This method employs sodium iodide and hydrogen peroxide in the presence of a catalytic amount of sulfuric acid, achieving both aromatization and oxidative iodination in a single step. researchgate.net While not directly yielding the title compound, this pathway highlights the potential for integrated and efficient syntheses of iodinated pyrazoles.

Green Chemistry Principles in the Synthesis of Iodinated Pyrazoles

The principles of green chemistry are increasingly being applied to the synthesis of iodinated pyrazoles to minimize environmental impact and enhance sustainability. researchgate.net Key strategies include the use of environmentally benign solvents, reduction of by-products, and the use of safer reagents.

A significant advancement in this area is the use of water as a solvent for iodination reactions. rsc.orgresearchgate.net An efficient and green procedure for the 4-iodination of pyrazoles has been developed using iodine and hydrogen peroxide in water. researchgate.net This method is advantageous as it produces water as the only by-product, avoiding the use of hazardous organic solvents. researchgate.net

Another green approach involves the use of molecular iodine as a catalyst in multicomponent reactions. For example, a one-pot synthesis of highly functionalized pyrazoles has been reported using a catalytic amount of iodine in water, which simplifies the process by eliminating the need for column chromatography. rsc.org

Furthermore, research has focused on developing methods that exhibit high atom economy. A convenient one-pot synthesis of 1-aryl-substituted 4-iodopyrazol-3-ols from pyrazolidin-3-ones demonstrates high atom economy and cost-effectiveness. researchgate.net Additionally, a novel method utilizing the in-situ formation of nitrogen triiodide for the C-I bond formation on pyrazole derivatives has been presented as a green and convenient iodination procedure. sciforum.net

The table below summarizes various green synthetic approaches for iodinated pyrazoles.

Synthetic ApproachGreen Chemistry Principle(s)Reagents/ConditionsReference(s)
Iodination in WaterUse of green solvent, reduced by-productsI₂, H₂O₂, water researchgate.net
Iodine-Catalyzed MCRCatalysis, atom economy, green solventI₂ (catalyst), water rsc.org
One-Pot SynthesisAtom economy, reduced wasteNaI, H₂O₂, H₂SO₄ (cat.) researchgate.net
In-situ Nitrogen TriiodideUse of safer reagentsIn-situ generated NI₃ sciforum.net

Advanced Synthetic Techniques: Microwave-Assisted and One-Pot Methodologies

Advanced synthetic techniques such as microwave-assisted synthesis and one-pot reactions have been instrumental in improving the efficiency and speed of iodinated pyrazole synthesis. researchgate.netdergipark.org.tr

Microwave irradiation has been shown to significantly reduce reaction times and, in some cases, improve yields compared to conventional heating methods. researchgate.netdergipark.org.tr For instance, the synthesis of various pyrazole derivatives has been successfully achieved using microwave assistance, often leading to cleaner reactions and easier work-up procedures. acs.org A CuI-catalyzed coupling reaction of 4-iodopyrazoles with alcohols under microwave irradiation at 130 °C for just 1 hour demonstrates the efficiency of this technique. nih.gov

One-pot syntheses, which combine multiple reaction steps into a single procedure without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and waste reduction. researchgate.netrsc.org A notable example is the one-pot synthesis of 1-aryl-substituted 4-iodopyrazol-3-ols via aromatization and oxidative iodination. researchgate.net This method is not only time-saving but also cost-effective and environmentally friendly. researchgate.net Similarly, an iodine-catalyzed one-pot multicomponent reaction has been developed for the preparation of 5-amino-4-(arylselanyl)-1H-pyrazoles. nih.gov

The following table details examples of advanced synthetic techniques applied to pyrazole synthesis.

TechniqueReaction TypeKey FeaturesReference(s)
Microwave-AssistedCuI-catalyzed C-O couplingRapid reaction (1 h), high temperature (130 °C) nih.gov
Microwave-AssistedCyclocondensationReduced reaction times (3-5 min), high yields (82-98%)
One-Pot SynthesisAromatization & IodinationHigh atom economy, short reaction time researchgate.net
One-Pot MCRIodine-catalyzed selanylationGood to excellent yields, large functional group tolerance nih.gov

Cross-Coupling Chemistry at the C-4 Position of Iodinated Pyrazoles

The carbon-iodine bond at the C-4 position of the pyrazole ring is a key site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The electron-withdrawing phenylsulfonyl group can influence the reactivity of the pyrazole ring and the efficiency of these coupling reactions.

Suzuki-Miyaura Cross-Coupling with 4-Iodopyrazoles

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds between 4-iodopyrazoles and various boronic acids or their derivatives. This reaction is instrumental in synthesizing a wide array of 4-aryl, 4-heteroaryl, and 4-vinyl pyrazoles.

General reaction conditions for the Suzuki-Miyaura coupling of 4-iodopyrazoles typically involve a palladium catalyst, such as a palladium(II) salt with a suitable phosphine (B1218219) ligand or a pre-catalyst like XPhos Pd G2, a base (e.g., potassium carbonate, cesium carbonate, or potassium phosphate), and a solvent system, often a mixture of an organic solvent and water. Microwave irradiation has been shown to promote these reactions efficiently. dntb.gov.ua

The reaction tolerates a wide range of functional groups on both the boronic acid and the pyrazole, although the presence of an N-H group on the pyrazole can sometimes inhibit the reaction. nih.gov N-protection, such as with a phenylsulfonyl group, can circumvent this issue. A study on the synthesis of 4-substituted-1H-pyrazole-3,5-diamines utilized the Suzuki-Miyaura coupling of 4-bromo-3,5-dinitro-1H-pyrazole with various boronic acids, demonstrating the reaction's utility with electron-deficient pyrazoles. rsc.org

Table 1: Examples of Suzuki-Miyaura Cross-Coupling with Iodinated Pyrazoles

Pyrazole DerivativeBoronic Acid/EsterCatalyst SystemProductYield (%)Reference
4-Iodo-1-trityl-1H-pyrazolePhenylboronic acidPd(PPh₃)₄, Na₂CO₃4-Phenyl-1-trityl-1H-pyrazole87 semanticscholar.org
4-Bromo-3,5-dinitro-1H-pyrazole4-Methoxyphenylboronic acidXPhos Pd G2, K₃PO₄4-(4-Methoxyphenyl)-3,5-dinitro-1H-pyrazole95 rsc.org
4-Bromo-3,5-dinitro-1H-pyrazole(E)-2-Phenylvinylboronic acidXPhos Pd G2, K₃PO₄4-((E)-Styryl)-3,5-dinitro-1H-pyrazole88 rsc.org

Sonogashira Coupling Reactions with 4-Iodopyrazoles

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, making it a valuable tool for synthesizing 4-alkynylpyrazoles. organic-chemistry.org These products are important intermediates in the synthesis of various heterocyclic compounds and molecules with applications in materials science. arkat-usa.org

The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. organic-chemistry.org Modern protocols have been developed that are copper-free and can be performed under milder conditions. nih.gov The N-phenylsulfonyl group in this compound is generally stable under these conditions.

Research has shown the successful Sonogashira coupling of N-protected 3-iodo-1H-pyrazole derivatives with phenylacetylene. arkat-usa.org This indicates that similar reactivity can be expected at the C-4 position of iodinated pyrazoles.

Table 2: Examples of Sonogashira Coupling Reactions

Pyrazole DerivativeAlkyneCatalyst SystemProductYield (%)Reference
4-IodotoluenePhenylacetyleneSolid-supported Pd catalyst, Cu₂O4-(Phenylethynyl)toluene60 rsc.org
4-Iodobenzaldehyde3-EthynylpyridineSolid-supported Pd catalyst, Cu₂O4-(Pyridin-3-ylethynyl)benzaldehyde45 rsc.org

Negishi Cross-Coupling Reactions of Iodinated Pyrazoles

The Negishi cross-coupling reaction involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.org This reaction is known for its high functional group tolerance and its ability to form C(sp³)-C(sp²), C(sp²)-C(sp²), and C(sp)-C(sp²) bonds. wikipedia.orgorganic-chemistry.org

While specific examples of Negishi coupling with this compound are not prevalent in the provided search results, the general applicability of this reaction to aryl halides suggests its potential for functionalizing the C-4 position of the pyrazole ring. organic-chemistry.orgrsc.org The reaction's utility has been demonstrated in the coupling of pyrazole triflates with alkyl zinc halides, indicating the pyrazole nucleus is amenable to this type of transformation. dntb.gov.ua The choice of catalyst and reaction conditions is crucial for achieving high yields and preventing side reactions. rsc.orgnih.gov

Palladium-Catalyzed C-C and C-N Bond Formations

Palladium catalysts are instrumental in a wide range of C-C and C-N bond-forming reactions beyond the classic named reactions. rsc.orgresearchgate.net These transformations are essential for constructing complex molecules from simple precursors. mit.edu

For instance, palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, can be used to introduce amine functionalities at the C-4 position of iodinated pyrazoles. Research has demonstrated the successful palladium-catalyzed C-N coupling reactions at the C-4 position of pyrazoles. nih.gov Similarly, C-O bond formations can also be achieved. nih.gov

The choice of ligand is critical for the success of these transformations, with bulky, electron-rich phosphine ligands often being employed. mit.edu The reaction conditions, including the base and solvent, must be carefully optimized for each specific substrate combination. beilstein-journals.org

Functionalization Strategies on the Pyrazole Heterocycle

Beyond modifications at the C-4 position, the pyrazole ring itself offers opportunities for further functionalization, particularly at the nitrogen atoms.

N-Alkylation and N-Arylation of Pyrazole Scaffolds

The nitrogen atoms of the pyrazole ring can be functionalized through N-alkylation and N-arylation reactions. In the case of this compound, the N-1 position is already occupied by a phenylsulfonyl group. This directing group can be removed under certain conditions to allow for further functionalization.

For N-H pyrazoles, N-alkylation is typically achieved by treatment with an alkyl halide in the presence of a base. N-arylation can be accomplished through copper or palladium-catalyzed cross-coupling reactions with aryl halides, known as the Buchwald-Hartwig or Ullmann condensation reactions. The choice of catalyst, ligand, base, and solvent is crucial for the success of these reactions. mit.edu

The presence of the phenylsulfonyl group on the nitrogen of this compound influences the reactivity of the other nitrogen atom. If the phenylsulfonyl group were to be removed, the resulting N-H pyrazole could undergo a variety of N-alkylation and N-arylation reactions, further diversifying the molecular scaffold.

Direct C-H Functionalization Approaches

Direct C-H functionalization represents a powerful and atom-economical strategy for the elaboration of heterocyclic scaffolds. In the case of N-substituted 4-iodopyrazoles, the C-5 position emerges as a prime site for such transformations. Research has demonstrated the feasibility of palladium-catalyzed direct arylation at the C-5 position of N-protected pyrazole derivatives bearing bromo or iodo substituents at the C-4 position. rsc.org

This chemoselective C-H arylation is significant as it leaves the C-4 halogen bond intact for subsequent cross-coupling reactions. A typical catalytic system for this transformation involves palladium(II) acetate (Pd(OAc)₂) in dimethylacetamide (DMA) with potassium acetate (KOAc) as the base, notably proceeding without the need for a phosphine ligand. rsc.org For instance, the direct arylation of 4-bromo-1-phenylpyrazole, a close analog of the title compound, has been successfully achieved, showcasing the viability of this approach. rsc.org The lower reactivity observed for 4-bromo-1-phenylpyrazole compared to its N-methyl or N-benzyl counterparts suggests that the steric bulk of the N-phenyl group can influence the reaction efficiency by partially hindering access to the C-5 position. rsc.org

The general applicability of this methodology allows for the coupling of a wide range of aryl bromides with 4-halopyrazoles, affording C-5 arylated products in moderate to good yields. rsc.org This sequential functionalization—C-H activation followed by potential cross-coupling at the C-4 halogen—provides a versatile route to polysubstituted pyrazoles.

Table 1: Examples of Direct C-5 Arylation of N-Substituted 4-Halopyrazoles

Pyrazole SubstrateAryl HalideCatalyst SystemProductYield (%)Reference
4-Bromo-1-benzylpyrazole4-BromobenzonitrilePd(OAc)₂, KOAc, DMA1-Benzyl-5-(4-cyanophenyl)-4-bromo-1H-pyrazole85 rsc.org
4-Iodo-1-benzylpyrazole4-BromobenzonitrilePd(OAc)₂, KOAc, DMA1-Benzyl-5-(4-cyanophenyl)-4-iodo-1H-pyrazole82 rsc.org
4-Bromo-1-phenylpyrazole4-BromobenzonitrilePd(OAc)₂, KOAc, DMA1-Phenyl-5-(4-cyanophenyl)-4-bromo-1H-pyrazole55 rsc.org

Heteroatom Functionalization at C-4 and Other Positions (e.g., thiocyanation, selenocyanation)

The introduction of heteroatoms, particularly sulfur and selenium, onto the pyrazole ring can significantly modulate its biological and chemical properties. Direct thiocyanation and selenocyanation at the C-4 position of 4-unsubstituted pyrazoles have been effectively achieved through electrophilic substitution, offering a pathway to novel derivatives. rsc.orgchem-station.comsciencemadness.org

A robust method for this transformation involves the use of ammonium thiocyanate (B1210189) (NH₄SCN) or potassium selenocyanate (B1200272) (KSeCN) as the heteroatom source, mediated by a hypervalent iodine oxidant such as (dichloroiodo)benzene (PhICl₂). rsc.orgchem-station.comrsc.org This metal-free approach is postulated to proceed via the in situ generation of a reactive electrophilic species, thiocyanogen (B1223195) chloride (Cl-SCN) or selenocyanogen (B1243902) chloride (Cl-SeCN). rsc.org This electrophile then attacks the electron-rich C-4 position of the pyrazole ring, followed by deprotonation to restore aromaticity and yield the 4-thiocyanated or 4-selenocyanated product. rsc.org

The reaction is generally carried out under mild conditions, typically at 0 °C in a solvent like toluene. rsc.orgrsc.org This methodology has been shown to be compatible with a wide range of N-aryl substituted pyrazoles bearing both electron-donating and electron-withdrawing groups on the phenyl ring, providing the corresponding 4-heteroatom-functionalized products in good to excellent yields. rsc.org For instance, N-arylpyrazoles with methyl or methoxy (B1213986) substituents, as well as those with fluoro, chloro, bromo, and trifluoromethyl groups, have been successfully thiocyanated. rsc.org

Furthermore, these 4-thiocyanato and 4-selenocyanato pyrazoles are valuable intermediates that can be further derivatized. For example, they can be converted into the corresponding trifluoromethylthio (SCF₃) and trifluoromethylseleno (SeCF₃) pyrazoles, or into thiomethyl and selenomethyl derivatives. rsc.org

Table 2: Hypervalent Iodine-Mediated Thiocyanation and Selenocyanation of N-Arylpyrazoles

N-Arylpyrazole SubstrateReagentOxidantProductYield (%)Reference
1-Phenyl-3,5-dimethyl-1H-pyrazoleNH₄SCNPhICl₂4-Thiocyanato-1-phenyl-3,5-dimethyl-1H-pyrazole90 rsc.org
1-(4-Methoxyphenyl)-3,5-dimethyl-1H-pyrazoleNH₄SCNPhICl₂4-Thiocyanato-1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole91 rsc.org
1-(4-Chlorophenyl)-3,5-dimethyl-1H-pyrazoleNH₄SCNPhICl₂4-Thiocyanato-1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazole85 rsc.org
1-Phenyl-3,5-dimethyl-1H-pyrazoleKSeCNPhICl₂4-Selenocyanato-1-phenyl-3,5-dimethyl-1H-pyrazole82 rsc.org
1-(4-Fluorophenyl)-3,5-dimethyl-1H-pyrazoleKSeCNPhICl₂4-Selenocyanato-1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole78 rsc.org

Chemical Manipulations Involving the Phenylsulfonyl Group

The N-phenylsulfonyl group is a critical component of the title molecule, influencing its reactivity and serving as a handle for further chemical manipulation. Its strong electron-withdrawing nature significantly impacts the electronic properties of the pyrazole ring.

Role of the Phenylsulfonyl Group as a Protecting Group or Activating Group

The N-phenylsulfonyl group primarily functions as a robust protecting group for the pyrazole nitrogen. N-H pyrazoles can exhibit undesired reactivity, including acting as substrates for catalysts, which can be circumvented by N-protection. researchgate.net The sulfonamide linkage is generally stable to a variety of reaction conditions, allowing for selective transformations at other positions of the pyrazole ring.

Beyond its protective role, the phenylsulfonyl group acts as a potent activating group. By withdrawing electron density from the pyrazole ring, it enhances the acidity of the C-H protons, particularly at the C-5 position, thereby facilitating deprotonation and subsequent functionalization, as seen in direct C-H arylation reactions. rsc.org This activation is crucial for overcoming the inherent lower reactivity of C-H bonds in some heterocyclic systems. Furthermore, in the context of C-4 functionalized pyrazoles, the N-sulfonyl group directs reactivity towards the C-5 position.

Cleavage and Derivatization of Sulfonyl Moieties

While the N-phenylsulfonyl group is stable, its removal (deprotection) is a key step in many synthetic sequences to yield the N-H pyrazole, which itself can be a final target or an intermediate for further N-functionalization. The cleavage of N-sulfonyl groups from heterocyclic amines is a well-established area of research, with several methods applicable to N-sulfonylated pyrazoles.

One common strategy for the deprotection of N-sulfonyl groups, particularly nitrobenzenesulfonamides (nosylamides), involves nucleophilic aromatic substitution using thiols, such as thiophenol, in the presence of a base like potassium carbonate or cesium carbonate. chem-station.comrsc.orgresearchgate.net This method, central to the Fukuyama amine synthesis, proceeds under mild conditions and is highly efficient. chem-station.comrsc.org The reaction involves the formation of a Meisenheimer complex, followed by the release of the deprotected amine. chem-station.com

Reductive cleavage offers another powerful route for deprotection. Reagents like magnesium in methanol (B129727) (Mg/MeOH) have been shown to be effective for the desulfonylation of N-tosyl derivatives, presenting a convenient and environmentally benign alternative to methods like sodium amalgam. sciencemadness.org While yields can sometimes be lower compared to reactions with more activated substrates, this method demonstrates the feasibility of cleaving the robust S-N bond under reductive conditions. sciencemadness.org

The ability to remove the N-phenylsulfonyl group unlocks the full synthetic potential of the pyrazole core, allowing for the introduction of a diverse array of substituents at the nitrogen atom after the desired functionalization at the carbon positions has been achieved.

Mechanistic and Theoretical Investigations of Pyrazole Functionalization

Elucidation of Reaction Mechanisms for Iodination and Sulfonylation of Pyrazoles

The introduction of iodine and sulfonyl groups onto the pyrazole (B372694) ring is pivotal for creating valuable intermediates and bioactive molecules. sigmaaldrich.comnih.gov The mechanisms governing these transformations are crucial for controlling regioselectivity and optimizing reaction conditions.

Iodination of Pyrazoles: The iodination of pyrazoles typically proceeds through an electrophilic substitution mechanism. beilstein-journals.org The pyrazole ring, being an electron-rich aromatic system, is susceptible to attack by electrophilic iodine species. Molecular iodine (I₂) can be activated by various reagents to generate a more potent electrophile. nih.gov For instance, the use of an oxidizing agent like nitric acid or a hypervalent iodine reagent such as phenyliodine(III) dichloride (PhICl₂) can facilitate the formation of reactive iodinating species. beilstein-journals.orgresearchgate.net The reaction of pyrazole with these electrophiles leads to the formation of a sigma complex (also known as a Wheland intermediate), which then loses a proton to restore aromaticity and yield the iodinated pyrazole. researchgate.net The regioselectivity of iodination is influenced by the electronic properties of the substituents already present on the pyrazole ring. Electron-donating groups generally direct iodination to the 4-position. researchgate.net

Sulfonylation of Pyrazoles: The sulfonylation of pyrazoles, particularly at the nitrogen atom (N-sulfonylation), is a common method for introducing a sulfonyl group. This reaction typically involves the use of a sulfonyl chloride, such as benzenesulfonyl chloride, in the presence of a base. The base deprotonates the pyrazole NH, generating a pyrazolate anion which then acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. nih.gov This results in the formation of the N-sulfonylated pyrazole. C-sulfonylation at the 4-position can also be achieved, often through a tandem C(sp²)-H sulfonylation and pyrazole annulation process, or by direct C-H functionalization using a suitable catalyst. researchgate.netrsc.org Molecular iodine has been utilized as a catalyst in some sulfonylation reactions of pyrazolones. researchgate.net

Computational Chemistry and Density Functional Theory (DFT) Studies on Pyrazole Reactivity

Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for understanding and predicting the reactivity of pyrazole systems. nih.govacs.orgmdpi.com These studies provide valuable insights into the electronic structure, reaction mechanisms, and spectroscopic properties of pyrazoles and their derivatives.

DFT calculations can be employed to determine various reactivity descriptors, such as molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO and LUMO), and global reactivity indices (e.g., chemical potential, hardness, and electrophilicity). nih.govacs.org The MEP map, for instance, visually represents the electron density distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, thereby predicting sites for electrophilic and nucleophilic attack.

In the context of functionalization, DFT studies can help elucidate the regioselectivity of reactions like iodination and sulfonylation. By calculating the energies of possible intermediates and transition states, the most favorable reaction pathway can be identified. acs.org For example, DFT calculations have been used to explain the regioselectivity observed in 1,3-dipolar cycloaddition reactions involving pyrazole derivatives. acs.org Furthermore, theoretical calculations of spectroscopic data, such as NMR chemical shifts and IR vibrational frequencies, can be compared with experimental data to confirm the structure of synthesized compounds. mdpi.com

Tautomeric Equilibria in Pyrazole Systems and their Influence on Chemical Behavior

A fundamental characteristic of N-unsubstituted pyrazoles is the phenomenon of annular prototropic tautomerism, where a proton can reside on either of the two nitrogen atoms. nih.govencyclopedia.pub This results in a dynamic equilibrium between two tautomeric forms, which can have a profound influence on the chemical reactivity and physical properties of the pyrazole system.

The position of the tautomeric equilibrium is influenced by a variety of factors, including the nature and position of substituents on the pyrazole ring, the solvent, and the temperature. nih.govencyclopedia.pub For instance, electron-donating groups at the C4 position can favor a tautomeric equilibrium with a higher proportion of the 5-substituted tautomer. researchgate.net The interconversion between tautomers is typically a rapid process, often occurring on the NMR timescale, leading to averaged signals for the C3 and C5 positions. nih.gov The proton exchange is generally an intermolecular process, with a significantly lower energy barrier compared to an intramolecular pathway. nih.govencyclopedia.pub

The tautomeric equilibrium directly impacts the chemical behavior of pyrazoles. For example, in reactions involving N-substitution, the presence of two tautomers can potentially lead to a mixture of products. The reactivity of a substituted pyrazole can be understood by considering the properties of both contributing tautomers. The specific tautomer that reacts will depend on the reaction conditions and the nature of the electrophile or nucleophile.

Supramolecular Assembly and Crystallographic Analysis of Halogenated Pyrazole Structures

The ability of pyrazoles to participate in non-covalent interactions, such as hydrogen bonding and halogen bonding, leads to the formation of diverse and intricate supramolecular assemblies in the solid state. rsc.orgnih.gov Crystallographic analysis is a powerful technique for elucidating the precise three-dimensional arrangement of these assemblies.

Hydrogen Bonding Networks in 4-Iodopyrazole (B32481) Derivatives

In the solid state, 4-iodopyrazole derivatives, like other N-unsubstituted pyrazoles, form hydrogen-bonded networks. mdpi.com The N-H group acts as a hydrogen bond donor, while the sp²-hybridized nitrogen atom serves as a hydrogen bond acceptor. The specific hydrogen-bonding motif adopted depends on the substituents on the pyrazole ring. nih.gov

For instance, the crystal structure of 4-iodo-1H-pyrazole reveals a catemeric (chain-like) hydrogen-bonded network. mdpi.comsemanticscholar.org This is in contrast to 4-chloro- and 4-bromo-1H-pyrazole, which form trimeric hydrogen-bonding motifs. mdpi.comsemanticscholar.org Interestingly, despite the significant difference in electronegativity between fluorine and iodine, the intermolecular N(H)···N distances in 4-fluoro-1H-pyrazole and 4-iodo-1H-pyrazole are comparable. mdpi.com

Comparative Structural Studies of Halogenated Pyrazole Analogues

Comparative crystallographic studies of the complete series of 4-halogenated-1H-pyrazoles (X = F, Cl, Br, I) have provided valuable insights into the influence of the halogen substituent on the solid-state structure. mdpi.com The crystal structures of 4-chloro- and 4-bromo-1H-pyrazole are isostructural, both adopting a trimeric hydrogen-bonding arrangement. mdpi.comsemanticscholar.org In contrast, 4-fluoro- (B1141089) and 4-iodo-1H-pyrazole form non-isostructural catemeric structures. mdpi.comsemanticscholar.org

Advanced Applications of 4 Iodo 1 Phenylsulfonyl 1h Pyrazole in Synthetic Organic Chemistry

Utilization as a Versatile Synthetic Building Block for Polyfunctionalized Molecules

The true synthetic utility of 4-Iodo-1-phenylsulfonyl-1H-pyrazole lies in its capacity to act as a linchpin for the introduction of diverse functionalities. The carbon-iodine bond at the 4-position is the key reactive site, readily participating in a wide array of palladium- and copper-catalyzed cross-coupling reactions. This allows for the precise and efficient formation of new carbon-carbon and carbon-heteroatom bonds.

The N-phenylsulfonyl group is crucial in this context. In cross-coupling reactions, protection of the pyrazole's N-H group is often necessary as the acidic proton can interfere with the organometallic catalytic cycle. arkat-usa.org The phenylsulfonyl group serves as an effective protecting group that is stable to the conditions of many coupling reactions. Following the desired C4-functionalization, the phenylsulfonyl group can be cleaved, revealing the N-H group for further derivatization, thus allowing for sequential and controlled functionalization at different positions of the pyrazole (B372694) ring.

Key transformations that highlight the versatility of N-protected 4-iodopyrazoles include:

Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond between the pyrazole C4-position and a variety of aryl or vinyl boronic acids or esters. This method was successfully used to functionalize the 4-position of a protected 4-iodopyrazole (B32481) with a phenyl group. rsc.org

Sonogashira Coupling: This provides a powerful route to introduce alkyne moieties, creating 4-alkynylpyrazoles. arkat-usa.org These products are themselves versatile intermediates for further transformations, such as cycloadditions or the synthesis of extended π-systems.

Copper-Catalyzed C-O Coupling: The direct alkoxylation of 4-iodopyrazoles can be achieved through copper-catalyzed coupling with alcohols, a method that has been successfully applied to the synthesis of 4-alkoxypyrazoles. nih.gov

These methodologies underscore the role of the 4-iodo-N-protected pyrazole scaffold as a modular building block, enabling the systematic construction of polyfunctionalized pyrazole derivatives.

Table 1: Representative Cross-Coupling Reactions on N-Protected 4-Iodopyrazole Scaffolds

Reaction TypeCoupling PartnerCatalyst/ConditionsProduct TypeReference
Suzuki-MiyauraPhenylboronic AcidPd Catalyst, Water4-Phenyl-pyrazole derivative rsc.org
SonogashiraPhenylacetylenePd/Cu Catalyst4-(Phenylethynyl)-pyrazole derivative arkat-usa.org
C-O CouplingAlcoholsCuI, Ligand, Base4-Alkoxy-pyrazole derivative nih.gov

Role in the Construction of Complex Chemical Architectures and Scaffolds

The ability to forge new bonds at the C4 position makes this compound an ideal starting point for the assembly of complex chemical architectures and molecular scaffolds found in natural products and medicinally important compounds. The reliability of cross-coupling reactions allows for the incorporation of the pyrazole core into larger, more intricate structures in a convergent and efficient manner.

A prominent example of this strategy is the synthesis of the natural product withasomnine (B158684) and its homologs. nih.gov In a synthetic route, an N-alkenyl-4-iodopyrazole was subjected to a key intramolecular C-O coupling reaction, demonstrating how the 4-position can be used to close a ring and form a fused heterocyclic system. nih.gov Although a different N-substituent was used in this specific synthesis, the principle is directly applicable to the N-phenylsulfonyl derivative. The synthetic chemist can use the 4-iodo position to establish a key bond and then, after deprotection of the nitrogen, modify the N1-position to complete the target molecule.

The general strategy involves:

Initial C4-Functionalization: Using the 4-iodo group to attach a side chain via a cross-coupling reaction. This side chain contains the necessary functionality for a subsequent cyclization step.

Ring-Closing Reaction: An intramolecular reaction to form a new ring fused to the pyrazole core.

Deprotection and Final Elaboration: Removal of the N-phenylsulfonyl group to allow for final modifications or to reveal the final N-H containing natural product.

This modular approach, enabled by the defined reactivity of building blocks like this compound, is central to modern synthetic strategy, allowing for the construction of complex targets that would be difficult to access through linear sequences.

Development of Ligands for Catalysis Based on Pyrazole Derivatives

Pyrazole derivatives are highly effective ligands in coordination chemistry and homogeneous catalysis. nih.gov They coordinate to metal centers primarily through their pyridine-like N2 nitrogen atom. The electronic and steric properties of the resulting metal complexes can be finely tuned by changing the substituents on the pyrazole ring, which in turn influences their catalytic activity and selectivity.

While the N-phenylsulfonyl group in this compound makes it less likely to act as a direct ligand (due to steric hindrance and potential coordination of the sulfonyl oxygens), it serves as a precursor for sophisticated ligand systems. After using the 4-iodo handle to build a desired molecular framework via the reactions described above, the phenylsulfonyl group can be removed. The resulting N-H pyrazole can then be incorporated into multidentate ligand scaffolds, such as pincer-type ligands, which are known to form highly stable and active catalysts. nih.gov

The versatility of the pyrazole core, combined with the ability to precisely functionalize it at the C4 and N1 positions, makes compounds like this compound instrumental in the development of next-generation catalysts.

Future Research Directions for 4 Iodo 1 Phenylsulfonyl 1h Pyrazole Chemistry

Innovations in Environmentally Benign Synthetic Routes

The chemical industry's increasing focus on sustainability is driving the development of green synthetic methods for heterocyclic compounds, including pyrazoles. nih.gov Future research on 4-iodo-1-phenylsulfonyl-1H-pyrazole is anticipated to prioritize the integration of environmentally friendly practices that minimize waste, avoid hazardous reagents, and reduce energy consumption. nih.gov

Key areas of innovation will likely include:

Catalyst-Free and Green Solvent Systems: Research is moving towards one-pot syntheses that utilize non-toxic and recyclable solvents like water and polyethylene (B3416737) glycol (PEG). nih.gov Methodologies using ultrasound irradiation in aqueous media have already proven effective for synthesizing substituted pyrazoles, offering advantages like operational simplicity and reduced environmental impact. The application of these catalyst-free and green solvent approaches to the synthesis and iodination of 1-phenylsulfonyl-1H-pyrazole represents a significant area for future work.

Electrochemical Synthesis: Electrosynthesis presents a green alternative for the iodination of pyrazoles. The electrochemical iodination of pyrazole (B372694) precursors using a platinum anode in aqueous potassium iodide solutions has been demonstrated. researchgate.net This method avoids harsh chemical oxidants. Future studies could optimize this process for the specific synthesis of this compound, investigating the influence of substituents and reaction conditions to maximize yield and efficiency. researchgate.net

Use of Benign Reagents: The use of mild and environmentally safe reagents is a cornerstone of green chemistry. A patented method describes the synthesis of 4-iodopyrazole (B32481) using hydrogen peroxide as an oxidant in water, which significantly improves the reaction's environmental profile by reducing raw material consumption and simplifying operations. google.comresearchgate.net Adapting such protocols, which replace traditional, more hazardous iodinating agents with systems like H₂O₂/NaI, will be a key research direction for the sustainable production of the title compound. researchgate.net

A summary of potential green synthetic strategies is presented below.

Green StrategyPrinciplePotential Application to this compound
Ultrasound Irradiation Utilizes acoustic cavitation to promote reactions, often in green solvents like water or PEG-400.Development of a one-pot synthesis from 1-phenylsulfonyl-1H-pyrazole using ultrasound to facilitate the iodination step.
Electrochemical Iodination Employs an electric current to generate the iodinating species in situ, avoiding bulk chemical oxidants. researchgate.netAn optimized electrosynthesis protocol for the direct C-4 iodination of 1-phenylsulfonyl-1H-pyrazole. researchgate.net
Benign Oxidants Replaces hazardous reagents with environmentally friendly alternatives like hydrogen peroxide. researchgate.netA synthetic route using a combination of a simple iodide salt (e.g., NaI or KI) and H₂O₂ for the iodination step. researchgate.net

Development of Novel Transformative Reactions for the Iodopyrazoles

The carbon-iodine bond in this compound is a versatile synthetic handle, making it an ideal precursor for constructing more complex and highly functionalized molecules. Future research will undoubtedly focus on expanding the repertoire of transformative reactions that leverage this reactive site.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-heteroatom bond formation. The 4-iodo-pyrazole moiety is an excellent substrate for reactions such as Suzuki, Sonogashira, and Heck couplings. researchgate.netnih.gov Future work will likely explore the coupling of this compound with a diverse range of organoboron, organozinc, and organocopper reagents to synthesize novel derivatives. semanticscholar.orguwindsor.ca A significant goal will be to develop these reactions under milder, ligand-free conditions to enhance their practicality and sustainability. nih.gov

Copper-Catalyzed Reactions: Copper-catalyzed reactions offer a cost-effective alternative to palladium. The CuI-catalyzed coupling of 4-iodopyrazoles with alcohols to produce 4-alkoxypyrazoles has been successfully demonstrated. nih.gov This methodology could be extended to this compound and a wider array of nucleophiles, including phenols, amines, and thiols, to access a broad spectrum of substituted pyrazoles.

Transition-Metal-Free Transformations: There is a growing interest in transition-metal-free reactions to further improve the sustainability of synthetic processes. acs.org Iodoarenes can be activated under basic conditions to participate in arylation reactions. nih.gov Research into base-promoted or organocatalyzed transformations of this compound could lead to novel, metal-free methods for creating C-C and C-heteroatom bonds.

Functional Group Interconversion: The iodo group can be transformed into other important functional groups. For instance, methods for converting pyrazoles into 4-thio- or 4-selenocyanated derivatives open up pathways to other sulfur- and selenium-containing compounds. beilstein-journals.org Exploring the conversion of the iodo group in the title compound to functionalities like cyano, trifluoromethyl, or amino groups will be a valuable area of investigation.

The table below outlines potential transformative reactions for future exploration.

Reaction TypeCatalyst/ReagentPotential Product Class
Suzuki Coupling Pd catalyst, boronic acid4-Aryl-1-phenylsulfonyl-1H-pyrazoles
Sonogashira Coupling Pd/Cu catalyst, terminal alkyne4-Alkynyl-1-phenylsulfonyl-1H-pyrazoles
Heck Coupling Pd catalyst, alkene4-Alkenyl-1-phenylsulfonyl-1H-pyrazoles
Ullmann-type Coupling Cu catalyst, alcohol/amine4-Alkoxy/Amino-1-phenylsulfonyl-1H-pyrazoles nih.gov
Metal-Free Arylation Strong base, nucleophile4-Substituted-1-phenylsulfonyl-1H-pyrazoles nih.gov

Advanced Spectroscopic and Structural Characterization Techniques

A deep understanding of the molecular structure and properties of this compound and its derivatives is essential for rational drug design and materials science applications. Future research will rely on the application of advanced characterization techniques to provide detailed structural and electronic insights.

Multinuclear and Multidimensional NMR Spectroscopy: While standard ¹H and ¹³C NMR are routine, advanced NMR techniques will be crucial. Two-dimensional experiments (COSY, HSQC, HMBC) will be essential for unambiguous assignment of signals in complex derivatives. Furthermore, exploring less common nuclei, such as ¹⁵N NMR, could provide valuable information about the electronic environment of the pyrazole ring nitrogens.

Single-Crystal X-ray Diffraction: This technique provides definitive proof of molecular structure, including bond lengths, bond angles, and stereochemistry. Future work should aim to obtain high-quality crystals of this compound and its key derivatives. The resulting crystallographic data are invaluable for understanding intermolecular interactions, such as hydrogen bonding and π-stacking, which govern crystal packing and can influence physical properties. beilstein-journals.org

Mass Spectrometry: High-resolution mass spectrometry (HRMS) will continue to be vital for confirming the elemental composition of newly synthesized compounds. Advanced ionization techniques can also be used to study fragmentation patterns, providing further structural information.

Predictive Modeling and Computational Design for Pyrazole Derivatives

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new compounds before their synthesis. Future research on this compound will increasingly integrate computational modeling to accelerate the discovery process.

Density Functional Theory (DFT) Calculations: DFT methods are powerful for predicting a wide range of properties. Future studies will use DFT to:

Optimize the geometries of novel pyrazole derivatives.

Predict spectroscopic data (NMR, IR) to aid in experimental characterization. nih.gov

Calculate electronic properties such as frontier molecular orbital (HOMO-LUMO) energies and molecular electrostatic potential (MEP) surfaces. These calculations provide insights into the reactivity and potential interaction sites of the molecules. nih.gov

Molecular Docking and Dynamics: For applications in medicinal chemistry, computational docking will be a key research direction. This involves modeling the interaction of designed pyrazole derivatives with the binding sites of biological targets, such as enzymes or receptors. Docking studies can predict binding affinities and conformations, helping to prioritize which compounds to synthesize and test. Subsequent molecular dynamics simulations can then be used to study the stability of the ligand-protein complex over time.

Quantitative Structure-Activity Relationship (QSAR): As more biological activity data becomes available for a series of derivatives based on the this compound scaffold, QSAR models can be developed. These models establish a mathematical relationship between chemical structure and biological activity, allowing for the prediction of the activity of new, unsynthesized compounds and guiding the design of more potent derivatives.

Q & A

Q. What are the established synthetic methodologies for preparing 4-Iodo-1-phenylsulfonyl-1H-pyrazole?

A common approach involves cyclocondensation of hydrazine derivatives with carbonyl precursors, followed by functionalization. For example:

  • Iodination : Substitution at the 4-position can be achieved using iodine sources (e.g., N-iodosuccinimide) under electrophilic conditions.
  • Sulfonylation : The phenylsulfonyl group is introduced via reaction with benzenesulfonyl chloride in the presence of a base (e.g., NaH or K₂CO₃) to activate the pyrazole nitrogen .
  • Purification : Recrystallization from methanol or column chromatography (petroleum ether/ethyl acetate) is typically used to isolate the product .

Q. How is the purity and structural integrity of this compound validated post-synthesis?

  • Spectroscopy : ¹H/¹³C NMR and FTIR confirm functional groups (e.g., sulfonyl S=O stretch at ~1350–1150 cm⁻¹) and iodination .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and isotopic patterns (e.g., iodine’s distinct isotopic signature) .
  • Elemental Analysis : Combustion analysis ensures stoichiometric agreement with the molecular formula .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during iodination of the pyrazole ring?

Regioselective iodination at the 4-position can be influenced by:

  • Directing Groups : Electron-withdrawing groups (e.g., sulfonyl) deactivate adjacent positions, favoring substitution at the para position relative to the sulfonyl moiety .

  • Reaction Conditions : Polar aprotic solvents (e.g., DMF) and catalytic Lewis acids (e.g., FeCl₃) enhance electrophilic attack at the desired site .

    3-二氟甲基-1-甲基-1H-吡唑-4-羧酸的合成路线设计策略
    02:06
  • Computational Modeling : DFT calculations predict reactive sites by analyzing charge distribution and frontier molecular orbitals .

Q. How are crystallographic data discrepancies resolved for this compound derivatives?

  • Single-Crystal X-ray Diffraction : SHELX software refines structures by analyzing bond lengths, angles, and torsional parameters. For example, dihedral angles between the pyrazole and sulfonylphenyl groups can clarify substituent orientation .
  • Hydrogen Bonding Networks : Weak interactions (e.g., C–H⋯O/N) are modeled to resolve packing ambiguities .
  • Validation Tools : R-factors and electron density maps (e.g., difference Fourier maps) identify misplaced atoms or thermal motion artifacts .

Q. What pharmacological screening protocols are suitable for evaluating bioactivity?

  • In Vitro Assays : Antimicrobial activity is tested via broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi .
  • Structure-Activity Relationship (SAR) : Modifying the iodophenyl or sulfonyl group alters lipophilicity and target binding. Comparative studies with fluorinated analogs (e.g., 4-fluoro derivatives) highlight halogen-specific effects .
  • Enzyme Inhibition : Molecular docking with enzymes (e.g., xanthine oxidase) identifies potential binding modes using PyMOL or AutoDock .

Methodological Challenges & Data Analysis

Q. How are conflicting spectroscopic and computational data reconciled for substituent orientation?

  • Dynamic NMR : Variable-temperature ¹H NMR detects rotational barriers in the sulfonyl group, resolving conformational isomers .
  • Synchrotron Radiation : High-resolution XRD at low temperatures (<100 K) reduces thermal disorder, improving accuracy of crystallographic data .
  • Theoretical Cross-Validation : Overlay experimental IR/Raman spectra with DFT-simulated vibrational modes to confirm assignments .

Q. What synthetic modifications enhance the stability of this compound under acidic/basic conditions?

  • Protective Groups : Temporary protection of the pyrazole nitrogen (e.g., Boc groups) prevents decomposition during downstream reactions .
  • pH Optimization : Buffered conditions (pH 6–8) minimize hydrolysis of the sulfonyl moiety .
  • Solvent Selection : Non-polar solvents (e.g., toluene) reduce nucleophilic attack on the iodine substituent .

Applications in Drug Discovery

Q. How does the iodine atom influence pharmacokinetic properties compared to halogen-substituted analogs?

  • Lipophilicity : Iodine increases logP values, enhancing membrane permeability but potentially reducing aqueous solubility (measured via shake-flask method) .
  • Metabolic Stability : Radiolabeled studies (e.g., ¹²⁵I tracking) assess in vivo retention and metabolic pathways .
  • Target Affinity : Isothermal titration calorimetry (ITC) quantifies binding to proteins (e.g., kinases), comparing iodine’s van der Waals interactions with fluorine’s electrostatic effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.